molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2874118
CAS No.: 1803587-22-5
M. Wt: 224.69
InChI Key: HHZDPOYRDCRIRR-UHFFFAOYSA-N
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Description

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (CAS: 1803587-22-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₀H₁₃ClN₄ and a molecular weight of 224.70 g/mol . Its structure comprises a benzyl group linked to a 1,2,3-triazole ring via a methylene bridge, with a hydrochloride salt enhancing solubility. The 1,2,3-triazole moiety is a hallmark of click chemistry, enabling applications in medicinal chemistry, materials science, and bioconjugation .

Properties

IUPAC Name

1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDPOYRDCRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method involves a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and benzyl azide. A representative procedure derived from the Royal Society of Chemistry’s protocols begins with the synthesis of a propargylamine precursor.

Step 1: Preparation of N-(Prop-2-yn-1-yl)acetamide
A solution of propargylamine in dichloromethane (DCM) is treated with acetyl chloride under ice-cooling. The reaction is stirred for 2 hours, followed by extraction with DCM and drying over magnesium sulfate. The product, N-(prop-2-yn-1-yl)acetamide, is obtained as a white solid (yield: 85–90%).

Step 2: CuAAC with Benzyl Azide
N-(Prop-2-yn-1-yl)acetamide (0.3 mmol), benzyl azide (0.33 mmol), sodium L-ascorbate (0.3 mmol), and copper(II) sulfate pentahydrate (0.03 mmol) are combined in methanol. The mixture is stirred at 50°C for 3 hours, yielding N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)acetamide as a cream-colored solid (87% yield).

Step 3: Hydrolysis to Free Amine
The acetamide intermediate is hydrolyzed using 3.0 N hydrochloric acid (HCl) at 70°C for 18 hours. The aqueous phase is basified with sodium hydroxide (pH ~10) and extracted with ethyl acetate. After drying and concentration, the free amine, benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine, is obtained.

Step 4: Hydrochloride Salt Formation
The free amine is dissolved in methanol and treated with concentrated HCl. Crystallization at 4°C yields this compound as a hygroscopic white solid.

Alternative Pathway: Direct Alkylation of 1H-1,2,3-Triazole-4-methanamine

While less common, direct alkylation of 1H-1,2,3-triazole-4-methanamine with benzyl bromide in the presence of a base (e.g., potassium carbonate) has been reported. However, this method suffers from lower regioselectivity and competing N2-alkylation, necessitating rigorous purification.

Optimization of Reaction Conditions

Catalyst System

Copper(I) stabilization is critical for CuAAC efficiency. Sodium ascorbate reduces copper(II) to copper(I) in situ, while tris(benzyltriazolylmethyl)amine (TBTA) ligands mitigate oxidation. Reactions conducted without TBTA exhibit 15–20% lower yields due to copper(I) disproportionation.

Solvent and Temperature

Methanol and acetonitrile are preferred solvents, offering optimal copper solubility and reaction homogeneity. Elevated temperatures (50–60°C) accelerate cycloaddition but may promote side reactions. Room-temperature conditions are viable for electron-deficient alkynes.

Characterization and Analytical Data

Spectroscopic Properties

Property N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)acetamide This compound
IR (νmax, cm⁻¹) 1721 (C=O), 1653 (N–H) 3280 (N–H), 1648 (C=N)
¹H NMR (δ, ppm) 7.39–7.21 (m, 11H), 2.01 (s, 3H) 7.35–7.18 (m, 5H), 4.52 (s, 2H), 3.89 (s, 2H)
¹³C NMR (δ, ppm) 169.26 (C=O), 147.98 (triazole C4) 147.85 (triazole C4), 54.25 (CH2NH2)
HRMS (m/z) 329.1 [M+Na]+ 174.0913 [M+H]+
Melting Point 155–156°C 89–90°C

Yield and Purity

  • CuAAC step : 87% yield (HPLC purity >98%).
  • Hydrolysis step : 78–82% yield (NMR purity >95%).

Methodological Considerations

Regioselectivity

CuAAC exclusively generates 1,4-disubstituted triazoles due to copper(I)’s orbital orientation. Competing thermal cycloadditions without copper yield mixtures of 1,4- and 1,5-regioisomers, complicating purification.

Scalability

Kilogram-scale production has been achieved using flow chemistry, reducing reaction times to 30 minutes. Continuous extraction systems improve throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.

Scientific Research Applications

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in click chemistry, particularly in azide-acetylene cycloaddition reactions, which are crucial for synthesizing complex molecules.

    Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of polymers and other materials that require precise chemical modifications

Mechanism of Action

The primary mechanism by which Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride exerts its effects is through its role as a ligand. It stabilizes copper(I) ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic efficiency of copper in azide-acetylene cycloaddition reactions, making the process more efficient and reliable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Key Substituents Applications
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride C₁₀H₁₃ClN₄ Benzyl, triazole Drug discovery, ligand design
[3-(Methylthio)benzyl]amine hydrochloride C₈H₁₀ClNS Methylthio-benzyl Antimicrobial agents
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C₇H₇ClN₄O₂S Thiazole-triazole Agrochemical intermediates
Tacrine-1,2,3-triazole hybrids (e.g., compound 5j ) C₂₄H₂₄N₆O Tacrine, triazole Cholinesterase inhibitors (IC₅₀: 0.055 μM for BChE)
  • Triazole-Thiazole Hybrids : The thiazole ring in compounds like 952183-33-4 introduces sulfur, enhancing π-π stacking and electron-withdrawing effects. This contrasts with the purely nitrogen-based triazole in the target compound, which favors hydrogen bonding in biological systems .
  • Tacrine-Triazole Hybrids : Unlike the target compound, tacrine hybrids (e.g., 5j ) integrate a cholinesterase-binding acridine moiety, achieving sub-micromolar inhibition of butyrylcholinesterase (BChE). The absence of tacrine in the target compound suggests divergent pharmacological targets .

Biological Activity

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring attached to a benzyl group, which enhances its solubility and biological activity. The molecular formula is C10H13ClN4C_{10}H_{13}ClN_{4} with a molecular weight of approximately 224.69 g/mol. The hydrochloride form improves its aqueous solubility, making it suitable for various biological applications .

Target Interaction

The primary target of this compound is copper (I) ions . The compound acts as a polytriazolylamine ligand, stabilizing these ions and facilitating various catalytic reactions .

Biochemical Pathways

This compound is particularly involved in the azide-acetylene cycloaddition pathway, a crucial reaction in click chemistry that allows for the synthesis of complex molecules . Its stabilization of copper (I) ions enhances catalytic effects in these reactions.

Pharmacological Applications

This compound has shown promise in several areas:

Anticancer Activity: Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, derivatives such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have demonstrated IC50 values as low as 46 nM against MCF-7 human breast tumor cells . The mechanism involves inhibition of tubulin polymerization, crucial for cancer cell division.

Antimicrobial Properties: The compound has been explored for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .

Bioconjugation Techniques: Its unique structure allows it to be employed in bioconjugation methods where biomolecules are attached to substrates for various applications in biochemical research .

In Vitro Studies

A series of studies have assessed the biological activity of this compound derivatives:

CompoundIC50 (µM)Target Cell LineMechanism
13e0.046MCF-7Tubulin polymerization inhibition
D1N520.52SARS-CoV-2Protease inhibition via FRET assays
D1N181.12SARS-CoV-2Reduced potency due to polarity

These findings highlight the compound's potential across different therapeutic areas .

Structure–Activity Relationships (SAR)

The SAR studies indicate that specific substituents on the phenyl ring significantly influence the antiproliferative activity. For instance, substituents capable of forming hydrogen bonds enhance efficacy against cancer cells .

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